2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile
Description
2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile (CAS: 1365272-34-9; MFCD21609620) is a benzonitrile derivative featuring a pyrrolidine-1-carbonyl substituent at the meta-position of the phenyl ring. This compound is synthesized via coupling reactions involving benzonitrile intermediates and pyrrolidine-based reagents, as evidenced by its availability in chemical catalogs with 98% purity . Notably, it has been listed in specialized catalogs for pharmaceutical and fine chemical research but is currently discontinued, indicating possible challenges in synthesis or niche utility .
Properties
IUPAC Name |
2-[3-(pyrrolidine-1-carbonyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-13-16-6-1-2-9-17(16)14-7-5-8-15(12-14)18(21)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIJCHCIPGVNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742891 | |
| Record name | 3'-(Pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-34-9 | |
| Record name | [1,1′-Biphenyl]-2-carbonitrile, 3′-(1-pyrrolidinylcarbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile typically involves the following steps:
Formation of the Pyrrolidinocarbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable carbonyl compound to form the pyrrolidinocarbonyl intermediate.
Coupling with Benzonitrile: The intermediate is then coupled with benzonitrile under specific reaction conditions, often involving a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis:
The compound serves as an essential intermediate in the synthesis of various organic molecules. Its structural features facilitate reactions that lead to the formation of more complex compounds, including heterocycles and functionalized aromatic systems. This makes it valuable in the development of new materials and specialty chemicals.
2. Synthesis Methods:
The preparation of 2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile typically involves:
- Formation of Pyrrolidinocarbonyl Intermediate: This is achieved by reacting pyrrolidine with a suitable carbonyl compound.
- Coupling with Benzonitrile: The intermediate is coupled with benzonitrile under controlled conditions, often utilizing catalysts to enhance yield and selectivity.
Biological Applications
1. Potential Biological Activity:
Research indicates that this compound may exhibit significant biological activities. Studies are ongoing to explore its interactions with various biomolecules, which could lead to insights into its potential therapeutic properties. The compound's ability to interact with enzymes and receptors suggests possible applications in drug development .
2. Therapeutic Properties:
The compound is being investigated for its potential use in treating various medical conditions. Its pharmacological profile may include anti-inflammatory, analgesic, or even anticancer properties, making it a candidate for further exploration in pharmaceutical applications .
Industrial Applications
1. Specialty Chemicals Production:
In industrial settings, this compound is utilized in the production of specialty chemicals. These chemicals often serve as precursors for advanced materials, including polymers and coatings that require specific functional properties.
2. Advanced Materials Development:
The compound's unique properties allow for its use in creating advanced materials that can be tailored for specific applications, such as electronics or biomedical devices. Its versatility makes it an attractive option for researchers looking to innovate within these fields.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| Investigation of Pyrrolidinocarbonyl Compounds | Biological Activity | Found potential interactions with cellular receptors indicative of therapeutic effects. |
| Synthesis and Application of Novel Organic Materials | Chemical Synthesis | Demonstrated efficient synthesis routes leading to high-yield products applicable in industry. |
| Development of Anticancer Agents from Pyrrolidine Derivatives | Medicinal Chemistry | Identified promising anticancer activity in vitro, warranting further clinical investigation. |
Mechanism of Action
The mechanism of action of 2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzonitrile moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The nitrile group in 2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile enhances electrophilicity compared to carboxylic acid analogs (e.g., 2-(3-Pyrrolidinocarbonylphenyl)benzoic acid), which may influence binding to biological targets .
- Synthetic Accessibility : The compound’s synthesis is streamlined compared to fluorinated analogs (e.g., II.13.n in ), which require multi-step fluorination protocols .
- Biological Relevance : Unlike mGlu5 receptor antagonists (e.g., tetrazole-based benzonitriles in and ), this compound lacks a heterocyclic core, suggesting divergent pharmacological profiles .
Physicochemical and Functional Properties
- Stability : The nitrile group confers stability under acidic conditions, contrasting with esters or amides that may hydrolyze .
Biological Activity
2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrrolidine ring attached to a phenyl group with a benzonitrile moiety. This unique combination contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrrolidine ring enhances binding affinity, potentially modulating specific biochemical pathways. This compound has been investigated for its role in inhibiting protein kinases, which are crucial in various signaling pathways related to cell proliferation and survival .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting protein kinase B (PKB) and protein kinase A (PKA), which are involved in cancer cell signaling pathways. In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it may possess activity against certain bacterial strains, although further investigation is required to elucidate the specific mechanisms involved .
Other Biological Effects
Additionally, this compound has shown promise in modulating other biological processes, including anti-inflammatory responses and neuroprotective effects. These activities are likely mediated through its interactions with various molecular targets in the body .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In one study, this compound was tested on various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to control groups. The mechanism was linked to the inhibition of PKB signaling pathways, which are often dysregulated in cancer .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile?
- Methodological Answer : The compound can be synthesized via a multi-step route involving:
- Step 1 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the biphenyl backbone, as demonstrated for analogous benzonitrile derivatives .
- Step 2 : Functionalization of the pyrrolidine moiety via acylation or carbamate formation, using reagents like Boc-anhydride or activated carbonyl agents.
- Step 3 : Purification via column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key Considerations : Monitor reaction progress using TLC (silica GF254 plates) and optimize stoichiometry to minimize byproducts like unreacted nitrile intermediates.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the presence of aromatic protons (δ 7.2–8.1 ppm), nitrile carbon (δ ~115 ppm), and pyrrolidinocarbonyl signals (δ 1.5–3.5 ppm for pyrrolidine protons, δ ~170 ppm for carbonyl carbon) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (calculated for C₁₈H₁₅N₂O: 283.1211) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in dichloromethane/hexane and analyze using Cu-Kα radiation, as done for structurally related benzonitrile derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Address discrepancies by:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ determinations in triplicate, using nonlinear regression models (e.g., GraphPad Prism) to quantify potency .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended interactions that may explain divergent results .
Q. How can computational modeling predict the binding interactions of this compound with target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to simulate ligand-protein interactions, focusing on the nitrile and pyrrolidinocarbonyl groups as key pharmacophores. Validate with co-crystallized structures of related compounds (e.g., PDB ID: 4Q9M) .
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess stability of the ligand-receptor complex, analyzing RMSD and hydrogen-bond occupancy .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities, correlating with experimental IC₅₀ values .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent Models : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to Sprague-Dawley rats, collecting plasma at 0, 1, 2, 4, 8, 12, and 24 h. Quantify via LC-MS/MS (LLOQ: 1 ng/mL) .
- Tissue Distribution : Sacrifice animals at 4 h post-dose, homogenize organs (liver, brain, kidney), and extract using acetonitrile precipitation. Correct for matrix effects with deuterated internal standards .
- Metabolite ID : Use HRMS/MS to identify phase I/II metabolites, prioritizing oxidative dealkylation and nitrile hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
